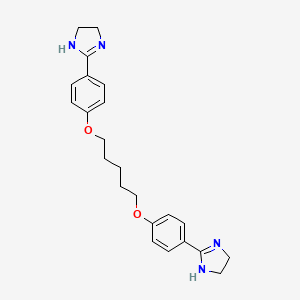
2(3H)-Furanone, dihydro-3-methylene-5-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is an organic compound belonging to the furanone family. This compound is characterized by its unique structure, which includes a furanone ring with a methylene group at the 3-position and a pentyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a precursor containing a furan ring, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is carried out using large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo cyclization to form the desired compound. The reaction is typically monitored and controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furanone ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which replace specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(3H)-Furanone, dihydro-3-methylene-5-hexyl-
- 2(3H)-Furanone, dihydro-3-methylene-5-butyl-
- 2(3H)-Furanone, dihydro-3-methylene-5-propyl-
Uniqueness
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pentyl group at the 5-position and the methylene group at the 3-position differentiates it from other similar compounds, leading to unique reactivity and applications.
Propriétés
Numéro CAS |
83650-09-3 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-methylidene-5-pentyloxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-9-7-8(2)10(11)12-9/h9H,2-7H2,1H3 |
Clé InChI |
QBBQLCAVRUMYJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(=C)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
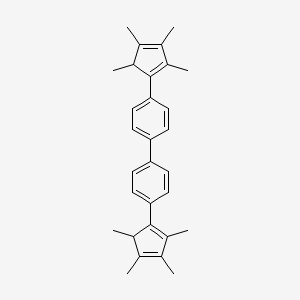
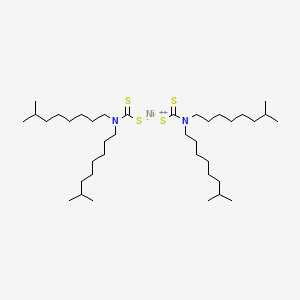

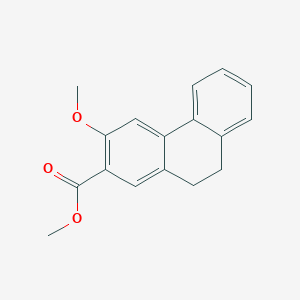
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)

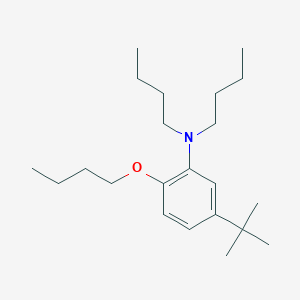
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
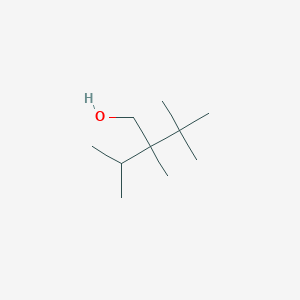
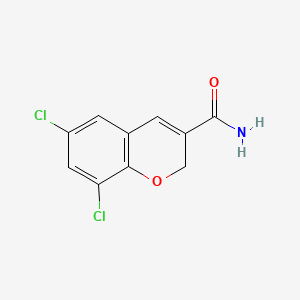
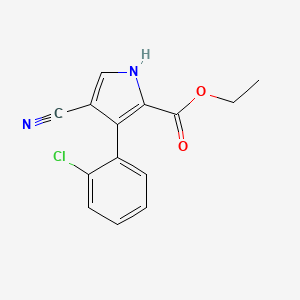
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
